molecular formula C11H12O3 B177081 3-(4-Methylbenzoyl)propionic acid CAS No. 4619-20-9

3-(4-Methylbenzoyl)propionic acid

Cat. No.: B177081
CAS No.: 4619-20-9
M. Wt: 192.21 g/mol
InChI Key: OEEUWZITKKSXAZ-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)propionic acid (CAS 4619-20-9), also known as 4-(4-methylphenyl)-4-oxobutyric acid, is a substituted propionic acid derivative with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . Structurally, it consists of a propionic acid chain linked to a 4-methylbenzoyl group. This compound is synthesized via Friedel-Crafts acylation of biphenyl with succinic anhydride in the presence of AlCl₃ and dichloromethane (DCM) . It serves as a key intermediate in organic synthesis, particularly for producing heterocyclic compounds such as butenolides and pyrrolones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzoyl)propionic acid typically involves a Friedel-Crafts acylation reaction. This process introduces an acyl group into the aromatic ring using an acylating agent (such as an acyl halide or carboxylic acid anhydride) and a strong Lewis acid catalyst like aluminum chloride . The reaction conditions often include:

    Toluene: as the solvent

    Succinic anhydride: as the acylating agent

    Anhydrous aluminum chloride: as the catalyst

    Dichloromethane: as the reaction medium

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylbenzoyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-(4-Methylbenzoyl)propionic acid is primarily recognized for its role as a non-steroidal anti-inflammatory drug (NSAID) precursor. The compound belongs to the class of aroylpropionic acids, which are known for their analgesic and anti-inflammatory properties.

Case Study: Synthesis of NSAIDs

In a study by Husain et al., various derivatives of aroylpropionic acids were synthesized, including this compound. The compound was evaluated for its efficacy in reducing inflammation and pain, demonstrating significant potential as a therapeutic agent in treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

The compound is also utilized as an intermediate in the synthesis of agrochemicals. Its derivatives can be used to develop herbicides and fungicides that are more effective and environmentally friendly.

Example: Development of Herbicides

Research indicates that derivatives of this compound exhibit herbicidal activity against various weed species. These compounds disrupt the growth and reproduction of target plants without adversely affecting crop yields .

Dye Manufacturing

In the dye industry, this compound serves as an intermediate for synthesizing various dyes. Its ability to form stable complexes with metal ions makes it valuable for producing vibrant colors in textiles and other materials.

Case Study: Synthesis of Dyes

A study highlighted the successful use of this compound in synthesizing azo dyes. These dyes are known for their bright colors and high stability under various environmental conditions, making them suitable for commercial applications .

Summary Table of Applications

Application AreaDescriptionKey Benefits
PharmaceuticalsPrecursor for NSAIDsAnti-inflammatory and analgesic properties
AgrochemicalsIntermediate for herbicides and fungicidesEffective weed control
Dye ManufacturingIntermediate for synthesizing dyesVibrant colors with high stability

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzoyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical transformations, which can influence biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional properties of 3-(4-methylbenzoyl)propionic acid are compared below with five related compounds, focusing on substituents, synthesis, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Properties References
This compound 4-Methylbenzoyl group C₁₁H₁₂O₃ 192.21 Friedel-Crafts acylation (AlCl₃/DCM) Heterocyclic synthesis intermediate
3-(4-Methoxybenzoyl)propionic acid 4-Methoxybenzoyl group C₁₁H₁₂O₄ 208.21 Friedel-Crafts acylation (AlCl₃/anisol) Crystal engineering, bioactivity
3-(3,4-Dihydroxyphenyl)propionic acid 3,4-Dihydroxyphenyl group C₉H₁₀O₄ 182.17 Microbial metabolism of polyphenols Antioxidant, anti-inflammatory
3-(4-Isopropylphenyl)propionic acid 4-Isopropylphenyl group C₁₂H₁₆O₂ 192.25 Synthetic alkylation Monoamine oxidase inhibition
3-Benzoylpropionic acid Unsubstituted benzoyl group C₁₀H₁₀O₃ 178.18 Friedel-Crafts acylation (AlCl₃) Precursor for pharmaceuticals
3-(2,4-Dihydroxyphenyl)propionic acid 2,4-Dihydroxyphenyl group C₉H₁₀O₄ 182.17 Oxidative ipso-rearrangement (enzymatic) Biodegradation pathways

Key Differences and Research Findings

Substituent Effects on Reactivity

  • The 4-methyl group in this compound enhances electron density at the benzene ring, facilitating electrophilic substitution reactions compared to the unsubstituted 3-benzoylpropionic acid .
  • Methoxy-substituted analogues (e.g., 3-(4-methoxybenzoyl)propionic acid) exhibit stronger hydrogen-bonding interactions in crystal structures due to the electron-donating methoxy group, stabilizing intermolecular networks .

Biological Activity 3-(3,4-Dihydroxyphenyl)propionic acid and 3-(2,4-dihydroxyphenyl)propionic acid are microbial metabolites of dietary polyphenols. These compounds demonstrate significant antioxidant activity (IC₅₀ < 10 μM) and modulate inflammatory pathways in vitro . In contrast, 3-(4-isopropylphenyl)propionic acid inhibits monoamine oxidase (MAO) with IC₅₀ values in the nanomolar range, making it a candidate for neurological disorder research .

Synthetic Utility

  • This compound and its benzoyl counterpart are pivotal in synthesizing five-membered heterocycles . For example, cyclization with hydrazine yields pyrrolones with antimicrobial activity .
  • 3-(2,4-Dihydroxyphenyl)propionic acid undergoes enzymatic ipso-hydroxylation to form trihydroxylated derivatives, critical in biodegradation pathways of aromatic compounds .

Physicochemical Properties

  • The methyl and methoxy derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to hydroxylated analogues (logP ~1.0–1.5), influencing their bioavailability and metabolic stability .

Biological Activity

3-(4-Methylbenzoyl)propionic acid is a member of the aroylpropionic acid class, which is known for its non-steroidal anti-inflammatory properties. This compound has garnered attention due to its potential therapeutic applications, particularly in the realm of anti-inflammatory and analgesic activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H14O3
  • Molecular Weight: 218.24 g/mol
  • Melting Point: Approximately 106 °C .

The biological activity of this compound primarily involves its interaction with cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins—mediators of inflammation and pain. By inhibiting COX-1 and COX-2, this compound can effectively reduce inflammation and alleviate pain .

Pharmacokinetics

  • Absorption: Rapidly absorbed after oral administration.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Excreted mainly through urine.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For instance, at a concentration of 100 µg/mL, it reduced TNF-α production by approximately 44–60% .

Analgesic Activity

The analgesic effects of this compound have been evaluated through various pain models. In animal studies, administration of this compound resulted in a notable decrease in pain response compared to control groups, suggesting its potential utility in pain management .

Case Studies

  • Study on Cytokine Release:
    • A study assessed the impact of this compound on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). Results showed a significant decrease in TNF-α and IFN-γ levels at higher concentrations, indicating its immunomodulatory capabilities .
  • Toxicity Assessment:
    • The toxicity profile was evaluated using various concentrations in cell cultures. The compound exhibited low toxicity with cell viability remaining above 90%, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Data Table: Summary of Biological Activities

Activity TypeObservationsConcentration
Anti-inflammatoryReduced TNF-α production by 44–60%100 µg/mL
AnalgesicDecreased pain response in animal modelsAdministered orally
Cytokine modulationInhibited IFN-γ release by up to 79%Varies (up to 100 µg/mL)
ToxicityCell viability >90% compared to controlsVarious concentrations

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylbenzoyl)propionic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or condensation reactions. For example, derivatives of similar arylpropionic acids are synthesized via coupling 4-methylbenzoyl chloride with malonic acid derivatives under controlled acidic conditions. Optimization includes:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for acylation reactions.
  • Temperature control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by GC) .
    Table 1 : Example reaction conditions for a related compound (from ):
ParameterValue
Starting material4-Methoxybenzoyl chloride
Coupling agentThiourea derivatives
SolventMethanol
Crystallization systemOrthorhombic (P2₁2₁2₁)
Space group parametersa=5.0364 Å, b=16.716 Å, c=23.040 Å

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • IR/Raman spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹, aromatic C–H bends). Comparative studies on similar compounds (e.g., ibuprofen derivatives) use vibrational frequencies to confirm substituent effects .
  • Mass spectrometry : LC-ESI-QQ/MS² with collision energy (CE=30 V) distinguishes fragmentation patterns (e.g., [M-H]⁻ ion at m/z 191) .
  • X-ray crystallography : SHELXL/SHELXS software refines crystal structures, resolving bond lengths and angles (e.g., orthorhombic systems with Z=4) .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Methodological Answer:

  • Melting point analysis : A sharp melting point (127–130°C) indicates purity .
  • Chromatography : HPLC with UV detection (λ=254 nm) identifies byproducts like unreacted 4-methylbenzoyl chloride.
  • Elemental analysis : Matches experimental C/H/O ratios to theoretical values (C₁₁H₁₂O₃: C 68.74%, H 6.29%, O 24.97%) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

Methodological Answer: Discrepancies (e.g., bond length variations in IR vs. X-ray data) arise from:

  • Dynamic vs. static structures : IR captures vibrational modes in solution, while crystallography provides static solid-state data.
  • Computational validation : Density Functional Theory (DFT) simulations (e.g., using Gaussian software) reconcile experimental IR peaks with optimized geometries .
    Example : For tolmetin (a structural analog), DFT calculations corrected carbonyl bond lengths by 0.02 Å compared to crystallographic data .

Q. What strategies are effective in designing bioactive derivatives of this compound?

Methodological Answer:

  • Functionalization : Introduce sulfonate or hydroxyl groups via electrophilic substitution to enhance solubility or binding affinity.
  • Enzymatic coupling : Use lipases to synthesize esters with sugar alcohols (e.g., mannitol) for prodrug development .
  • Crystallographic-guided design : SHELX-refined structures identify sterically accessible sites for modification (e.g., para-substitution on the benzoyl group) .

Q. What challenges arise in refining crystallographic data for this compound, and how are they addressed?

Methodological Answer:

  • Twinned crystals : SHELXD’s twin refinement module (HKLF5 format) separates overlapping reflections .
  • Disorder modeling : Partial occupancy refinement in SHELXL resolves disordered solvent molecules (e.g., methanol in crystal lattices) .
  • Validation tools : PLATON/ADDSYM checks for missed symmetry, while Rint values <5% ensure data quality .

Q. How can computational models predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP estimation : Use Molinspiration or ACD/Labs software to predict lipophilicity (experimental logP ≈ 2.1).
  • pKa calculation : COSMO-RS models estimate acidity (carboxylic acid pKa ~4.2) .
  • Solubility : Molecular dynamics simulations correlate with experimental solubility in DMSO (>50 mg/mL) .

Properties

IUPAC Name

4-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEUWZITKKSXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00288225
Record name 3-(4-Methylbenzoyl)propionic acid
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4619-20-9
Record name 4-Methyl-γ-oxobenzenebutanoic acid
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Record name 4-(4-Methylphenyl)-4-oxobutanoic acid
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Record name 3-(4-Methylbenzoyl)propionic acid
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Record name 4-(4-METHYLPHENYL)-4-OXOBUTANOIC ACID
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Synthesis routes and methods

Procedure details

Toluene 10b (99.9%, 5.5 eq) was reacted with succinic anhydride (99%, 1 eq) and AlCl3 (95%, 2 eq) for 24 h according to the general procedure. Yellow crystals of 11b were obtained in 75% yield. 1H-NMR: 7.88 (d, 2H, J=8.2 Hz, Ar--H); 7.26 (d, 2H, J=4.8 Hz, Ar--H); 3.29 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.80 (t, 2H, J=6.6 Hz, CH2CH2COOH); 2.41 (s, 3H, CH3). 13C-NMR: 192.44; 178.70; 144.13; 133.91; 129.29; 128.14; 33.02; 28.06; 21.63.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(4-Methylbenzoyl)propionic acid
3-(4-Methylbenzoyl)propionic acid
3-(4-Methylbenzoyl)propionic acid
3-(4-Methylbenzoyl)propionic acid
3-(4-Methylbenzoyl)propionic acid
3-(4-Methylbenzoyl)propionic acid

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